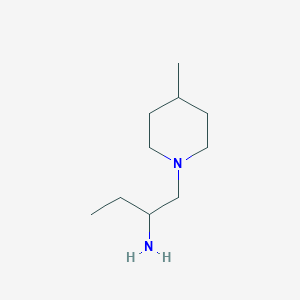

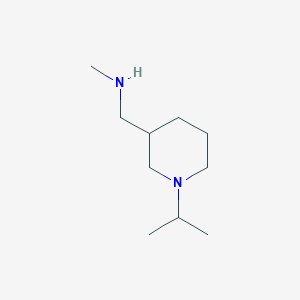

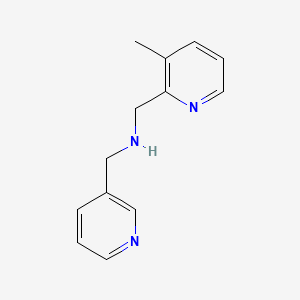

1-(4-Methyl-piperidin-1-ylmethyl)-propylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-Methyl-piperidin-1-ylmethyl)-propylamine" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives, which are structurally related to the compound . Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many pharmaceutical compounds due to its nitrogen atom that can readily form bonds with other atoms or groups .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the treatment of certain starting materials with reagents that introduce the desired functional groups. For example, substituted benzhydryl chlorides were treated with piperidine followed by N-sulfonation to yield sulfonyl piperidine derivatives . Similarly, condensation reactions with sulfonyl chlorides in the presence of a base like triethylamine are common for synthesizing sulfonyl-substituted piperidines . The overall yields of these synthetic processes can vary, and the reactions are typically characterized by spectroscopic techniques such as NMR .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed by X-ray crystallography. The piperidine ring is usually found in a chair conformation, which is the most stable conformation for six-membered rings due to minimal steric strain . The geometry around the nitrogen and sulfur atoms in these compounds can vary, with some showing distorted tetrahedral geometries .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the presence of a sulfonyl group can lead to further reactions such as sulfonation or condensation with other nucleophiles . The reactivity of these compounds is influenced by the nature of the substituents on the piperidine ring and the surrounding functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and melting point. The antimicrobial activity of some piperidine derivatives has been evaluated, showing that certain substitutions can enhance their efficacy against bacterial and fungal pathogens . Additionally, the selectivity and potency of piperidine derivatives as agonists or inhibitors can be fine-tuned by modifying their structure, as seen in their application in drug discovery for conditions like cancer and metabolic disorders .

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

Compounds with structures similar to 1-(4-Methyl-piperidin-1-ylmethyl)-propylamine are often explored for their binding affinities and selectivity towards receptors, such as D2-like receptors. The structural features, such as arylalkyl substituents, contribute to the potency and selectivity of these compounds, making them candidates for antipsychotic agents (Sikazwe et al., 2009).

Chemical Modifications and Biopolymers

Chemical modifications of biopolymers, for instance, through reactions involving functional groups similar to those in 1-(4-Methyl-piperidin-1-ylmethyl)-propylamine, lead to the development of novel ethers and esters. These derivatives exhibit specific properties making them useful in drug delivery applications and as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).

Cytochrome P450 Isoform Inhibition

Compounds structurally related to 1-(4-Methyl-piperidin-1-ylmethyl)-propylamine serve as selective inhibitors for cytochrome P450 isoforms, which is crucial for predicting metabolism-based drug-drug interactions. These findings highlight the importance of specific structural features for achieving desired selectivity and potency in drug development (Khojasteh et al., 2011).

Anticonvulsant and Antiepileptic Activities

Derivatives of compounds with piperidine structures, akin to 1-(4-Methyl-piperidin-1-ylmethyl)-propylamine, are reviewed for their anticonvulsant and antiepileptic activities. These activities are critical in the development of new therapeutic agents for treating epilepsy and related disorders, showcasing the potential of such compounds in medicinal chemistry (Pei, 1983).

3D Chemical Space Exploration in Drug Discovery

Spiropiperidines, which share core structural similarities with 1-(4-Methyl-piperidin-1-ylmethyl)-propylamine, are gaining popularity in drug discovery for their unique 3-dimensional chemical properties. They are explored for creating new molecules with potential therapeutic applications, underscoring the importance of structural diversity in pharmaceutical research (Griggs et al., 2018).

Propriétés

IUPAC Name |

1-(4-methylpiperidin-1-yl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-10(11)8-12-6-4-9(2)5-7-12/h9-10H,3-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVAPQHVIWXCEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCC(CC1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281387 |

Source

|

| Record name | α-Ethyl-4-methyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-piperidin-1-ylmethyl)-propylamine | |

CAS RN |

883543-40-6 |

Source

|

| Record name | α-Ethyl-4-methyl-1-piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-4-methyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

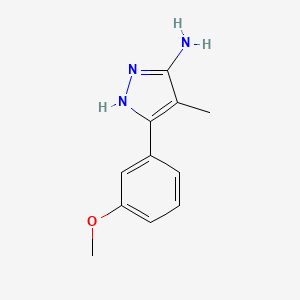

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)

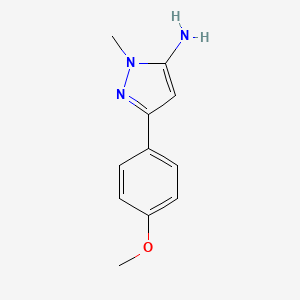

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)